molecular formula C13H15ClF6N4O2S B2603083 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide CAS No. 338409-88-4

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide

Cat. No. B2603083
CAS RN: 338409-88-4
M. Wt: 440.79
InChI Key: HRGUQRGMUYYRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide” is a chemical compound . It is related to the compound “3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine”, which is a halogenated pyridine derivative and a fluorinated building block .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of “2,3-Dichloro-5-(trifluoromethyl)pyridine” has been reported, and it involves a Palladium-catalyzed monoalkoxycarbonylation . Another compound, “3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine”, participates in the synthesis of "2,3-difluoro-5-(trifluoromethyl)pyridine" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine”, include a refractive index of n20/D 1.433 (lit.), a boiling point of 50-55 °C/11 mmHg (lit.), a melting point of 16-20 °C (lit.), and a density of 1.524 g/mL at 25 °C (lit.) .

Scientific Research Applications

Formation and Reactivity

  • The compound was involved in reactions generating various derivatives and structures. For instance, it was used in the formation of 2,6-diphenyl-1,4-bis(trifluoromethylsulfonyl)piperazine during the reaction of styrene with trifluoromethylsulfonylnitrene, showcasing its role in complex chemical reactions and the formation of heterocyclic compounds (Moskalik & Shainyan, 2011).

Chemical Synthesis

  • The compound was utilized in a practical synthesis process for a chronic renal disease agent, highlighting its significance in the synthesis of medically relevant molecules (Ikemoto et al., 2000).
  • Its derivative, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, demonstrated unique self-association in solutions and its structure was analyzed using spectroscopy and quantum chemical methods, indicating the compound’s significance in molecular structure studies (Sterkhova, Moskalik, & Shainyan, 2014).

Catalysis and Molecular Structures

  • Trifluoromethanesulfonic acid, related to the compound, acted as an excellent catalyst in the cyclization of homoallylic sulfonamides, showing its potential in catalyzing significant chemical reactions (Haskins & Knight, 2002).
  • In-depth studies on its structure and proton-donating ability provided insights into its chemical behavior and interactions, useful for understanding its reactivity and applications in chemical syntheses (Oznobikhina et al., 2009).

Safety and Hazards

The safety and hazards of a related compound, “3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine”, include being a potential eye irritant, skin irritant, and respiratory system irritant. It is classified as flammable and should be kept away from open flames .

properties

IUPAC Name

N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF6N4O2S/c14-10-7-9(12(15,16)17)8-21-11(10)24-5-3-23(4-6-24)2-1-22-27(25,26)13(18,19)20/h7-8,22H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGUQRGMUYYRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.